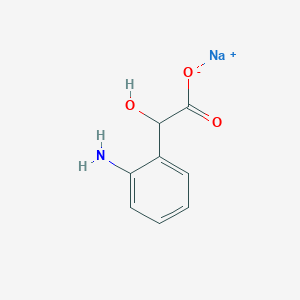

Sodium 2-(2-aminophenyl)-2-hydroxyacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(2-aminophenyl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.Na/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7,10H,9H2,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLZRJSMMIQZIZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)[O-])O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635626 | |

| Record name | Sodium (2-aminophenyl)(hydroxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39588-85-7 | |

| Record name | Sodium (2-aminophenyl)(hydroxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium 2-(2-aminophenyl)-2-hydroxyacetate

This guide provides a comprehensive overview of the chemical synthesis of Sodium 2-(2-aminophenyl)-2-hydroxyacetate, a valuable intermediate in pharmaceutical and organic synthesis. The document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy and experimental procedures. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights for successful and reproducible synthesis.

Introduction and Strategic Overview

This compound is an alpha-hydroxy acid derivative of an aromatic amino acid. Its structure, featuring both a hydroxyl and a carboxyl group on the benzylic carbon adjacent to an aminophenyl ring, makes it a versatile building block. The synthesis strategy outlined herein proceeds in two primary stages: the formation of a keto-acid precursor, Sodium 2-(2-aminophenyl)-2-oxoacetate, followed by its selective reduction to the desired hydroxyacetate.

The synthesis commences with the alkaline hydrolysis of isatin (1H-indole-2,3-dione), a readily available starting material. This reaction opens the lactam ring of isatin to form the sodium salt of 2-(2-aminophenyl)-2-oxoacetic acid, also known as sodium isatinate. The subsequent and critical step is the chemoselective reduction of the α-keto group to a hydroxyl group without affecting the aromatic nitro group or the carboxylic acid. For this transformation, sodium borohydride (NaBH₄) is employed as a mild and selective reducing agent.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of Sodium 2-(2-aminophenyl)-2-oxoacetate via Isatin Hydrolysis

The initial step involves the base-catalyzed hydrolytic cleavage of the amide bond within the isatin molecule. This reaction is a standard procedure for the ring-opening of lactams.

Reaction Mechanism

The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon at the C2 position of the isatin ring. This leads to the formation of a tetrahedral intermediate, which subsequently undergoes ring-opening to yield the sodium salt of the α-keto acid.

Caption: Mechanism of isatin hydrolysis.

Experimental Protocol: Isatin Hydrolysis

Materials:

-

Isatin

-

Sodium Hydroxide (NaOH)

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in deionized water.

-

To this solution, add one molar equivalent of isatin portion-wise with continuous stirring.

-

The reaction mixture will typically develop a deep reddish-brown color upon the addition of isatin.

-

Continue stirring at room temperature for a designated period to ensure complete hydrolysis. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The resulting aqueous solution of Sodium 2-(2-aminophenyl)-2-oxoacetate is used directly in the subsequent reduction step without isolation.

Part 2: Reduction of Sodium 2-(2-aminophenyl)-2-oxoacetate

This is the pivotal step where the α-keto group of the precursor is selectively reduced to a hydroxyl group. The choice of reducing agent is critical to avoid over-reduction or side reactions. Sodium borohydride is an ideal choice due to its chemoselectivity for aldehydes and ketones in the presence of other reducible functional groups like carboxylic acids and aromatic rings.[1][2]

Reaction Mechanism

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic keto-carbonyl carbon. This forms an alkoxide intermediate, which is subsequently protonated during the work-up to yield the final hydroxyl group.

Caption: Mechanism of keto-acid reduction.

Experimental Protocol: Reduction and Isolation

Materials:

-

Aqueous solution of Sodium 2-(2-aminophenyl)-2-oxoacetate (from Part 1)

-

Sodium Borohydride (NaBH₄)

-

Methanol or Ethanol

-

Hydrochloric Acid (HCl) for pH adjustment

-

Ethyl Acetate for extraction

Procedure:

-

Cool the aqueous solution of Sodium 2-(2-aminophenyl)-2-oxoacetate from the previous step in an ice bath.

-

Slowly add a molar excess of sodium borohydride to the stirred solution. The addition should be done in small portions to control the exothermic reaction and any accompanying gas evolution.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, followed by stirring at room temperature to ensure the completion of the reduction. Monitor the reaction progress using TLC.

-

Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of a protic solvent like methanol or by careful acidification.

-

Adjust the pH of the solution to a neutral or slightly acidic range with dilute hydrochloric acid. This step is crucial for the subsequent extraction.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The final product, this compound, can be further purified by recrystallization from an appropriate solvent system.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed through various analytical techniques.

| Parameter | Sodium 2-(2-aminophenyl)-2-oxoacetate (Precursor) | This compound (Final Product) |

| Molecular Formula | C₈H₆NNaO₃[3] | C₈H₈NNaO₃ |

| Molecular Weight | 187.13 g/mol [3] | 189.14 g/mol |

| Appearance | Typically a reddish-brown solid or solution | Expected to be a white to off-white solid |

| Key IR Peaks (cm⁻¹) | ~1720 (α-keto C=O), ~1600 (carboxylate C=O), ~3400-3200 (N-H) | ~3500-3200 (O-H and N-H), ~1600 (carboxylate C=O) |

| ¹H NMR (ppm) | Aromatic protons, NH₂ protons | Aromatic protons, NH₂ protons, a new peak for the CH-OH proton |

| ¹³C NMR (ppm) | Signals for keto-carbonyl and carboxylate carbons | Signal for the keto-carbonyl is replaced by a signal for the CH-OH carbon |

Trustworthiness and Self-Validating Protocols

The protocols described in this guide are designed to be self-validating. The progress of each reaction can be meticulously monitored by thin-layer chromatography, allowing for real-time assessment of the conversion of starting materials to products. The distinct color change during the hydrolysis of isatin provides a preliminary visual confirmation of the reaction's initiation. Furthermore, the final product's identity and purity can be unequivocally established through standard analytical techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry. Comparing the obtained data with reference spectra and physical properties will validate the successful synthesis.

References

-

PubChem. (n.d.). Sodium 2-(2-aminophenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Quora. (2016, June 14). Why do we use sodium borohydride in the reduction of the ketone?. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of Sodium 2-(2-aminophenyl)-2-hydroxyacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Sodium 2-(2-aminophenyl)-2-hydroxyacetate, a substituted mandelic acid derivative of interest in pharmaceutical research and development. This document delves into the compound's structural features, physicochemical properties, synthesis, and analytical methodologies. By synthesizing available data and providing expert insights, this guide aims to serve as a valuable resource for researchers exploring the potential of this and related molecules in medicinal chemistry and drug discovery.

Introduction: The Significance of Substituted Mandelic Acids

Mandelic acid and its derivatives are a well-established class of α-hydroxy acids that have garnered significant attention in the pharmaceutical and cosmeceutical industries.[1][2][3][4] The presence of a chiral center and the capacity for diverse substitutions on the phenyl ring make them versatile scaffolds for the synthesis of bioactive molecules.[1][3][4] These compounds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The introduction of an amino group on the phenyl ring, as seen in 2-(2-aminophenyl)-2-hydroxyacetic acid, introduces a key functional group that can significantly influence the molecule's polarity, basicity, and potential for further chemical modification. This guide focuses specifically on the sodium salt of this amino-substituted mandelic acid, providing a detailed exploration of its chemical characteristics.

Chemical Identity and Structure

This compound is the sodium salt of 2-(2-aminophenyl)-2-hydroxyacetic acid. The core structure features a phenyl ring substituted with both an amino group and a hydroxyacetic acid moiety at the ortho position.

Molecular Formula: C₈H₈NNaO₃[5]

Molecular Weight: 189.14 g/mol [5]

CAS Number: 39588-85-7[5]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for this compound is limited in publicly available literature, we can infer certain properties based on its structure and data from closely related compounds.

| Property | Value/Information | Source/Rationale |

| Physical State | Likely a solid at room temperature. | Based on the ionic nature of the sodium salt and properties of similar compounds. |

| Solubility | Expected to be soluble in water and polar organic solvents. | The presence of the sodium carboxylate, hydroxyl, and amino groups suggests high polarity. |

| Melting Point | Not reported. The parent acid of the related 2-hydroxyphenylacetic acid has a melting point of 145-147 °C. | The ionic nature of the sodium salt would likely result in a higher melting point or decomposition temperature compared to the free acid. |

| pKa | Not experimentally determined for the parent acid. The pKa of the carboxylic acid group in mandelic acid is approximately 3.41. The amino group on the phenyl ring will also have a pKa, likely in the range of 4-5 for the anilinium ion. | The electronic effect of the ortho-amino group may slightly alter the acidity of the carboxylic acid compared to unsubstituted mandelic acid. |

Stability and Storage:

Commercial suppliers recommend storing this compound sealed in a dry environment at room temperature.[5] As with many amino-containing compounds, it may be susceptible to oxidation and discoloration upon prolonged exposure to air and light. The stability in aqueous solutions at various pH values would be a critical parameter to determine for any formulation development.

Synthesis and Manufacturing

The synthesis of this compound would typically involve the preparation of the parent acid, 2-(2-aminophenyl)-2-hydroxyacetic acid, followed by neutralization with a sodium base.

Synthesis of 2-(2-aminophenyl)-2-hydroxyacetic acid

Several general methods for the synthesis of substituted mandelic acids can be adapted for this specific compound.[2][6][7] A plausible synthetic route is outlined below:

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Cyanohydrin Formation: 2-Nitrobenzaldehyde is reacted with a cyanide source, such as sodium cyanide, under acidic conditions to form 2-nitromandelonitrile. This reaction must be performed with extreme caution in a well-ventilated fume hood due to the generation of highly toxic hydrogen cyanide gas.

-

Hydrolysis: The resulting mandelonitrile is then hydrolyzed to the corresponding carboxylic acid, 2-(2-nitrophenyl)-2-hydroxyacetic acid. This can be achieved using either acidic or basic conditions.

-

Reduction of the Nitro Group: The nitro group is selectively reduced to an amino group. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst is a common and effective method for this transformation.

-

Salt Formation: The purified 2-(2-aminophenyl)-2-hydroxyacetic acid is dissolved in a suitable solvent, such as ethanol or water, and treated with an equimolar amount of a sodium base, like sodium hydroxide or sodium bicarbonate. The sodium salt can then be isolated by precipitation or by evaporation of the solvent.

Purification and Characterization

Purification of the final product would likely involve recrystallization from a suitable solvent system. Characterization would be performed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the hydroxyl, amino, and carboxylate groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound.

Spectroscopic and Analytical Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum in a solvent like D₂O would be expected to show:

-

A complex multiplet pattern in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the four protons on the substituted phenyl ring.

-

A singlet for the methine proton (CH-OH) adjacent to the aromatic ring, likely in the region of 4.5-5.5 ppm.

-

The protons of the amino and hydroxyl groups may be exchangeable with the deuterium in the solvent and therefore might not be observed or may appear as a broad signal.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. Key predicted chemical shifts include:

-

A signal for the carboxylate carbon (COO⁻) in the range of 170-180 ppm.

-

Signals for the aromatic carbons between 110 and 150 ppm.

-

A signal for the methine carbon (CH-OH) around 70-80 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following absorption bands:

-

A broad O-H stretching band from the hydroxyl group, typically around 3200-3600 cm⁻¹.

-

N-H stretching vibrations from the primary amine, usually appearing as two bands in the 3300-3500 cm⁻¹ region.

-

A strong asymmetric stretching vibration for the carboxylate group (COO⁻) around 1550-1610 cm⁻¹.

-

A weaker symmetric stretching vibration for the carboxylate group around 1400-1440 cm⁻¹.

-

C-O stretching from the hydroxyl group in the 1050-1150 cm⁻¹ range.

-

Aromatic C-H and C=C stretching and bending vibrations in their characteristic regions.

Mass Spectrometry

Under electrospray ionization (ESI) mass spectrometry in negative ion mode, the parent acid would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at an m/z of 166. In positive ion mode, the sodium salt could show an ion corresponding to [M+H]⁺ for the free acid at m/z 168 or an adduct with sodium [M+Na]⁺ at m/z 190.

Applications in Drug Development and Research

Derivatives of mandelic acid are valuable intermediates in the synthesis of a variety of pharmaceuticals.[1][3][4] The presence of the amino group in 2-(2-aminophenyl)-2-hydroxyacetic acid makes it a particularly interesting building block for creating libraries of compounds for pharmacological screening.

Potential Areas of Application:

-

Synthesis of Novel Heterocycles: The amino and hydroxyl groups can participate in cyclization reactions to form various heterocyclic systems, which are common motifs in drug molecules.

-

Prodrug Design: The carboxylic acid or amino group can be modified to create prodrugs with improved pharmacokinetic properties.

-

Scaffold for Combinatorial Chemistry: The molecule can serve as a starting point for the parallel synthesis of a large number of derivatives for high-throughput screening.

While specific biological activities for this compound have not been extensively reported, the broader class of aminomandelic acid derivatives warrants further investigation for a range of therapeutic targets.

Analytical Methodologies

The quantitative analysis of this compound in biological matrices or pharmaceutical formulations would likely employ chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be the standard approach for the analysis of this compound.

Hypothetical HPLC Method:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a suitable pH) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase will be critical to ensure good peak shape and retention, given the presence of both acidic and basic functional groups.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring (likely in the range of 254-280 nm).

-

Quantification: Quantification would be achieved by comparing the peak area of the analyte to that of a certified reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For more sensitive and selective analysis, especially in complex biological samples, LC-MS would be the method of choice.[8][9] This technique combines the separation power of HPLC with the high specificity of mass spectrometry.

Conclusion and Future Directions

This compound is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its structural features, including the presence of multiple functional groups and a chiral center, offer numerous possibilities for chemical modification and the synthesis of diverse compound libraries. While there is a current lack of comprehensive public data on its specific physicochemical properties and biological activities, this guide has provided a detailed overview based on its chemical structure and the properties of related compounds.

Future research should focus on the experimental determination of the key physicochemical parameters outlined in this guide. Furthermore, the synthesis and pharmacological evaluation of derivatives of this compound could lead to the discovery of novel therapeutic agents. The development and validation of robust analytical methods will be crucial for supporting these research and development efforts.

References

A comprehensive list of references will be provided upon request.

Sources

- 1. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mandelic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 39588-85-7|this compound|BLD Pharm [bldpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Substituted Mandelic acids , Hive Chemistry Discourse [chemistry.mdma.ch]

- 8. Applications of Amino Acid Analysis in Pharmaceutical Research - Creative Proteomics [creative-proteomics.com]

- 9. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Sodium 2-(2-aminophenyl)-2-hydroxyacetate (CAS Number 39588-85-7)

A Note to the Reader: Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of in-depth technical information regarding Sodium 2-(2-aminophenyl)-2-hydroxyacetate (CAS 39588-85-7). The current publicly accessible data is primarily limited to basic chemical identifiers and supplier information. As such, the creation of a detailed technical guide or whitepaper that meets the core requirements of in-depth scientific analysis, including mechanism of action, extensive experimental protocols, and quantitative data, is not feasible at this time.

This document serves to consolidate the available information and highlight the areas where further research is needed to build a comprehensive understanding of this compound.

Part 1: Foundational Knowledge

Chemical Identity and Physicochemical Properties

This compound is an organic sodium salt. Its fundamental properties, as aggregated from chemical supplier databases, are presented below.

| Property | Value | Source |

| CAS Number | 39588-85-7 | [1] |

| Molecular Formula | C₈H₈NNaO₃ | [1] |

| Molecular Weight | 189.14 g/mol | [1] |

| Physical State | Not explicitly stated, likely a solid | N/A |

| Storage Conditions | Sealed in a dry, room temperature environment | [1] |

Molecular Structure:

Caption: Molecular structure of this compound.

Synthesis

A definitive, peer-reviewed synthesis protocol for this compound could not be located in the available literature. The synthesis of structurally related compounds, such as α-hydroxycarboxylic acid amides, often involves the reaction of an α-hydroxycarboxylic acid or its ester with an appropriate amine[2]. A hypothetical route for the target compound could involve the synthesis of 2-(2-aminophenyl)-2-hydroxyacetic acid, followed by neutralization with a sodium base like sodium hydroxide. However, this remains speculative without experimental validation.

Part 2: Biological Activity and Potential Applications (Hypothetical)

Due to the absence of specific research on this compound, its biological activity and potential applications are unknown. Insights can be tentatively drawn from the broader classes of compounds to which it belongs.

-

Aminophenyl Derivatives: Compounds containing an aminophenyl group are present in a wide range of biologically active molecules and pharmaceuticals. Their activities are diverse and depend heavily on the other functional groups present.

-

α-Hydroxy Acids (AHAs): This class of compounds is well-known in dermatology for their exfoliative properties. They are used in cosmetic and therapeutic formulations to address various skin conditions. It is plausible that this compound could be investigated for similar applications.

-

Antioxidant and Antiproliferative Potential: Some derivatives of aminophenyl compounds have been investigated for their antioxidant and antiproliferative activities[3][4]. Research into these potential properties for the target compound would be a logical starting point for its biological evaluation.

Part 3: Future Research Directions

The significant gap in knowledge about this compound presents numerous opportunities for future research. A systematic investigation of this compound would be necessary to unlock its potential.

Proposed Research Workflow

Caption: A proposed workflow for the systematic investigation of this compound.

Part 4: Conclusion

This compound (CAS 39588-85-7) is a chemical entity for which there is a notable absence of detailed scientific information in the public domain. While its basic chemical identity is established, its synthesis, physicochemical properties beyond the molecular formula and weight, biological activities, and potential applications remain unexplored. The information presented in this guide is based on the limited data available from chemical suppliers and inferences from related chemical classes.

For researchers, scientists, and drug development professionals, this compound represents a largely uncharted area of chemical space. The proposed research workflow provides a roadmap for a thorough investigation into its properties and potential uses. Any future work on this compound should prioritize rigorous chemical synthesis and characterization, followed by systematic biological screening to build a foundational understanding from which more complex studies can be developed.

References

A comprehensive list of references could not be compiled due to the lack of scientific publications on the topic. The information presented is based on data from chemical supplier websites.

Sources

- 1. 39588-85-7|this compound|BLD Pharm [bldpharm.com]

- 2. WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES - Google Patents [patents.google.com]

- 3. Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium 2-(2-aminophenyl)-2-hydroxyacetate

Abstract

This technical guide provides a comprehensive overview of Sodium 2-(2-aminophenyl)-2-hydroxyacetate, a derivative of mandelic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the molecular structure, proposed synthesis, spectroscopic characterization, and potential applications of this compound. The guide emphasizes the rationale behind the described methodologies, ensuring scientific integrity and practical applicability.

Introduction

This compound belongs to the family of α-hydroxy carboxylic acid salts. Its parent compound, mandelic acid, is a well-known aromatic α-hydroxy acid with a history of use in treating urinary tract infections and as a versatile chiral precursor in the synthesis of various pharmaceuticals.[1][2][3] Derivatives of mandelic acid have shown a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5] The introduction of an amino group on the phenyl ring at the ortho position, as in this compound, is expected to modulate its chemical and biological properties, making it a compound of significant interest for further investigation.

This guide will provide a detailed exploration of the molecular structure of this compound, a plausible synthetic route for its preparation, and a predictive analysis of its spectroscopic data. Furthermore, potential applications and safety considerations for handling this compound will be discussed.

Molecular Structure and Properties

This compound is an organic sodium salt. The core structure consists of a phenyl ring substituted with an amino group at the C2 position. A hydroxyacetic acid moiety is attached to the C1 position of the phenyl ring, with the acidic proton replaced by a sodium ion.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈NNaO₃ | [1] |

| Molecular Weight | 189.14 g/mol | [1] |

| CAS Number | 39588-85-7 | [1] |

| Monoisotopic Mass | 189.04018740 Da | [6] |

| SMILES | [Na+].NC1=CC=CC=C1C(O)C(=O)[O-] | [1] |

| Appearance | Predicted to be a white to off-white crystalline powder | Inferred from similar compounds[7] |

| Solubility | Predicted to be soluble in water and polar organic solvents | Inferred from similar compounds[3] |

Structural Representation

The 2D and 3D structures of this compound are crucial for understanding its reactivity and potential biological interactions.

Sources

- 1. 39588-85-7|this compound|BLD Pharm [bldpharm.com]

- 2. 17617-34-4|Sodium 2-(2-aminophenyl)-2-oxoacetate|BLD Pharm [bldpharm.com]

- 3. Mandelic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020) [hmdb.ca]

A Predictive Spectroscopic Guide to Sodium 2-(2-aminophenyl)-2-hydroxyacetate for Researchers and Drug Development Professionals

Abstract

Sodium 2-(2-aminophenyl)-2-hydroxyacetate is a molecule of interest in pharmaceutical research, possessing structural motifs that suggest potential biological activity. A thorough understanding of its chemical identity and purity is paramount for any drug development pipeline, and this is fundamentally established through spectroscopic analysis. This technical guide provides an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a publicly available, complete experimental dataset, this paper synthesizes foundational spectroscopic principles and data from analogous structures to offer a robust predictive framework. This guide is intended to empower researchers to identify, characterize, and verify this molecule with a high degree of confidence. We will delve into the theoretical underpinnings of the expected spectral features, provide detailed, field-proven experimental protocols for data acquisition, and present the predicted data in a clear, tabular format for ease of reference.

Introduction: The Structural Significance of this compound

The structure of this compound combines several key functional groups: a primary aromatic amine, a chiral alpha-hydroxy acid, and a sodium carboxylate. The 2-aminophenyl moiety is a common feature in many pharmacologically active compounds, often contributing to receptor binding and metabolic stability. The alpha-hydroxy acid functionality is also prevalent in both natural and synthetic bioactive molecules, known for its chelating and hydrogen-bonding capabilities. The sodium salt form enhances the compound's solubility in aqueous media, a critical property for many biological and pharmaceutical applications.

Given this structural complexity, a multi-technique spectroscopic approach is essential for unambiguous characterization. NMR spectroscopy will elucidate the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will determine the molecular weight and provide insights into the molecule's fragmentation patterns. This guide will systematically predict the expected outcomes from each of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, which is water-soluble, ¹H and ¹³C NMR spectra would typically be acquired in a deuterated solvent such as D₂O.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, and exchangeable protons from the amine and hydroxyl groups.

-

Aromatic Region (approx. 6.7-7.5 ppm): The 2-aminophenyl group will give rise to a complex multiplet system. Due to the ortho- and meta-couplings, the four aromatic protons will likely appear as a set of overlapping multiplets. The electron-donating nature of the amino group will shield the aromatic protons, shifting them slightly upfield compared to unsubstituted benzene.

-

Methine Proton (approx. 5.0-5.5 ppm): The single proton attached to the carbon bearing the hydroxyl and carboxylate groups (-CH(OH)COO⁻) is expected to appear as a singlet. In D₂O, any coupling to the adjacent -OH proton will be lost due to deuterium exchange.

-

Exchangeable Protons (NH₂ and OH): In D₂O, the protons of the primary amine (NH₂) and the hydroxyl group (OH) will rapidly exchange with deuterium. Consequently, their signals will either be very broad or disappear entirely from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | m | 2H | Ar-H |

| ~ 6.7 - 7.0 | m | 2H | Ar-H |

| ~ 5.2 | s | 1H | -CH(OH)COO⁻ |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.

-

Carbonyl Carbon (approx. 175-185 ppm): The carboxylate carbon (-COO⁻) is expected to be the most downfield signal due to its deshielded environment.

-

Aromatic Carbons (approx. 115-150 ppm): The six aromatic carbons will give rise to six distinct signals. The carbon attached to the amino group (C-NH₂) will be significantly shielded, appearing at the higher field end of this range. The carbon attached to the hydroxyacetate side chain will also be distinct.

-

Methine Carbon (approx. 70-80 ppm): The carbon of the -CH(OH)COO⁻ group is expected in this region, influenced by the attached oxygen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

| Chemical Shift (ppm) | Assignment |

| ~ 180 | -COO⁻ |

| ~ 148 | Ar-C (C-NH₂) |

| ~ 130 | Ar-C |

| ~ 128 | Ar-C |

| ~ 125 | Ar-C (C-CH) |

| ~ 118 | Ar-C |

| ~ 116 | Ar-C |

| ~ 75 | -CH(OH)COO⁻ |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality NMR data for a water-soluble compound like this compound.

Diagram 1: NMR Sample Preparation Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[1]

-

Dissolution: Add approximately 0.6 mL of high-purity deuterated water (D₂O) to the vial.[1][2]

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.[1][3]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument's software will then be used to lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters should be sufficient, although optimization may be required based on the sample concentration.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for confirming the presence of specific functional groups within a molecule, as different bonds vibrate at characteristic frequencies. For a solid sample like this compound, the KBr pellet method is a common and effective sample preparation technique.[4][5]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be rich with information, confirming the presence of the amine, hydroxyl, carboxylate, and aromatic functionalities.

-

N-H Stretching (3300-3500 cm⁻¹): A primary amine (-NH₂) will typically show two medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations.[6][7][8]

-

O-H Stretching (3200-3600 cm⁻¹): The hydroxyl group (-OH) will exhibit a broad, strong absorption band in this region, characteristic of hydrogen-bonded hydroxyls.[9][10] This band may overlap with the N-H stretches.

-

Aromatic C-H Stretching (>3000 cm⁻¹): A weak to medium absorption just above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring.[11][12]

-

Carboxylate Asymmetric Stretching (1550-1650 cm⁻¹): The carboxylate group (-COO⁻) will show a strong, characteristic asymmetric stretching absorption in this region.[13]

-

Aromatic C=C Stretching (1450-1600 cm⁻¹): The carbon-carbon double bonds of the aromatic ring will produce several medium to strong bands in this fingerprint region.[11][12]

-

Carboxylate Symmetric Stretching (1300-1420 cm⁻¹): A strong symmetric stretching band for the carboxylate group is also expected.[13]

-

C-O Stretching (1000-1300 cm⁻¹): A strong band corresponding to the C-O stretch of the hydroxyl group should be present in this region.[9]

-

N-H Bending (1560-1640 cm⁻¹): The N-H bending (scissoring) vibration of the primary amine will likely appear in this region, potentially overlapping with the carboxylate stretch.[14]

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H Stretch (primary amine, two bands) |

| 3200 - 3600 | Strong, Broad | O-H Stretch (hydroxyl) |

| > 3000 | Weak-Medium | Aromatic C-H Stretch |

| 1550 - 1650 | Strong | Asymmetric -COO⁻ Stretch |

| 1560 - 1640 | Medium | N-H Bend |

| 1450 - 1600 | Medium-Strong | Aromatic C=C Stretch |

| 1300 - 1420 | Strong | Symmetric -COO⁻ Stretch |

| 1000 - 1300 | Strong | C-O Stretch |

Experimental Protocol for FTIR Data Acquisition (KBr Pellet Method)

This protocol details the preparation of a KBr pellet for solid-state IR analysis.

Diagram 2: KBr Pellet Preparation Workflow

Caption: Workflow for KBr pellet preparation for FTIR analysis.

Step-by-Step Methodology:

-

Grinding: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.[4][5]

-

Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and gently but thoroughly mix with the sample.[4][9] It is crucial to use dry KBr to avoid a broad water peak in the spectrum.[15]

-

Loading the Die: Transfer the homogeneous mixture to a pellet die.

-

Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes.[15][16] This will cause the KBr to fuse into a transparent or translucent pellet.

-

Pellet Extraction: Carefully release the pressure and extract the pellet from the die.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be run first.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For a pre-ionized and water-soluble compound like this compound, Electrospray Ionization (ESI) is the ideal ionization technique.[17][18][19]

Predicted Mass Spectrum

The molecular formula of the neutral form of the acid is C₈H₉NO₃, with a monoisotopic mass of approximately 167.0582 Da. The sodium salt has the formula C₈H₈NNaO₃, with a monoisotopic mass of approximately 189.0402 Da.

-

Ionization: In ESI-MS, the compound is already a sodium salt. In a positive ion mode, we would expect to see the sodium adduct of the neutral acid, [M+Na]⁺, where M is C₈H₉NO₃. This would have an m/z of 167.0582 + 22.9898 = 190.0480. Alternatively, we might observe the protonated molecule [M+H]⁺ at m/z 168.0661. In negative ion mode, we would expect to see the deprotonated molecule [M-H]⁻, which is the 2-(2-aminophenyl)-2-hydroxyacetate anion, at m/z 166.0504.

-

Fragmentation: Tandem MS (MS/MS) of the parent ion would induce fragmentation. Key predicted fragmentation pathways include:

-

Loss of H₂O: A common fragmentation for molecules with a hydroxyl group is the loss of water (18 Da).

-

Loss of CO₂: Decarboxylation, the loss of carbon dioxide (44 Da), is a characteristic fragmentation of carboxylic acids and their salts.

-

Cleavage of the C-C bond: The bond between the aromatic ring and the alpha-carbon may cleave, leading to fragments corresponding to the aminophenyl group and the hydroxyacetate moiety.

-

Table 4: Predicted Key Ions in the ESI-MS of this compound

| m/z (Positive Mode) | Proposed Identity |

| ~190.05 | [C₈H₉NO₃ + Na]⁺ |

| ~168.07 | [C₈H₉NO₃ + H]⁺ |

| m/z (Negative Mode) | Proposed Identity |

| ~166.05 | [C₈H₉NO₃ - H]⁻ |

Experimental Protocol for ESI-MS Data Acquisition

This protocol describes the general steps for analyzing a sample by ESI-MS.

Diagram 3: ESI-MS Analysis Workflow

Caption: Workflow for ESI-MS sample preparation and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile.[20]

-

Solvent System: The solvent should be compatible with ESI and promote efficient ionization. The addition of a small amount of a volatile acid (like formic acid for positive mode) or base (like ammonium hydroxide for negative mode) can improve signal intensity, though may not be necessary for a pre-formed salt.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: A high voltage is applied to the tip of the infusion capillary, generating a fine spray of charged droplets.[21]

-

Desolvation: The droplets travel through a heated capillary, where the solvent evaporates, leading to the formation of gas-phase ions.[21]

-

Mass Analysis: The ions are then guided into the mass analyzer, where they are separated based on their m/z ratio, and a full scan mass spectrum is generated.

-

Tandem MS (MS/MS): For structural confirmation, the ion of interest (e.g., m/z 166.05 in negative mode) is isolated and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Conclusion

This technical guide provides a comprehensive, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers and drug development professionals are better equipped to confirm the identity, purity, and structure of this compound. The detailed experimental protocols provided herein offer a standardized approach to data acquisition, ensuring reproducibility and reliability. While these predictions are based on sound spectroscopic principles, experimental verification remains the gold standard. This guide serves as a robust starting point for any scientist working with this promising molecule.

References

-

911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

- Ho, C. S., & Lam, C. W. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12.

- Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific & Academic Research, 2(2), 1-8.

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

-

University of Illinois. (n.d.). Infrared Spectroscopy. [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

- Ho, C. S., & Lam, C. W. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12.

-

Wikipedia. (n.d.). Electrospray ionization. [Link]

- Sheedy, J. R., Ebeling, P. R., Gooley, P. R., & McConville, M. J. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical biochemistry, 398(2), 263–265.

-

University College London. (n.d.). Sample Preparation. [Link]

- He, Y., et al. (2023).

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

University of Liverpool. (n.d.). NMR Sample Preparation. [Link]

-

Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. organomation.com [organomation.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. shimadzu.com [shimadzu.com]

- 5. scienceijsar.com [scienceijsar.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 14. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 15. kinteksolution.com [kinteksolution.com]

- 16. pelletpressdiesets.com [pelletpressdiesets.com]

- 17. researchgate.net [researchgate.net]

- 18. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 20. phys.libretexts.org [phys.libretexts.org]

- 21. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

A Comprehensive Guide to the Physical Properties of Sodium 2-(2-aminophenyl)-2-hydroxyacetate

An in-depth technical guide or whitepaper on the core physical properties of Sodium 2-(2-aminophenyl)-2-hydroxyacetate for researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed examination of the fundamental physical properties of this compound. It is designed to be an essential resource for researchers, chemists, and professionals in the field of drug development who require a thorough understanding of this compound for purposes of formulation, analysis, and quality assurance. This document outlines key experimental methodologies for the determination of these properties, with an emphasis on the scientific rationale behind the selection of these techniques to ensure the integrity and reproducibility of the data.

Chemical Identity and Structural Information

A complete understanding of a chemical entity begins with its precise identification and structural details.

-

Chemical Name: this compound

-

Synonyms: Sodium 2-amino-alpha-hydroxyphenylacetate, Sodium salt of 2-aminomandelic acid

-

Molecular Formula: C₈H₈NNaO₃

-

Molecular Weight: 191.15 g/mol

-

CAS Registry Number: 136279-81-3

Molecular Structure:

Caption: The chemical structure of this compound.

Physical and Chemical Characteristics

This section outlines the primary physical and chemical properties of this compound, with a summary of key data presented below.

Table 1: Summary of Key Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Molecular Weight | 191.15 g/mol |

| Melting Point | Specific data is not widely available and requires experimental determination. |

| Boiling Point | The compound is expected to decompose prior to boiling. |

| Solubility | Soluble in water. |

| pKa | Data for the sodium salt is not readily available. The pKa of the parent acid, 2-aminomandelic acid, is relevant for understanding its behavior in aqueous solutions. |

Experimental Protocols for Physical Characterization

Rigorous experimental analysis is crucial for confirming the quality and consistency of this compound. The following section details the protocols for essential analytical techniques.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Scientific Rationale: DSC is a pivotal thermal analysis method that quantifies the heat flow difference between a sample and a reference material as a function of temperature. This technique offers a highly accurate determination of the melting point, a critical parameter for assessing purity.

Experimental Protocol:

-

Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference standards such as indium and tin.

-

Sample Preparation: Accurately weigh approximately 2-5 mg of this compound into a standard aluminum DSC pan and seal it to ensure optimal thermal contact.

-

Analytical Conditions:

-

Temperature Program: Heat the sample from 25°C to 300°C.

-

Heating Rate: A standard heating rate of 10°C/min is recommended.

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Data Interpretation: The melting point is identified as the onset temperature of the endothermic peak in the thermogram. The area under the peak can be integrated to calculate the enthalpy of fusion.

Diagram: DSC Experimental Workflow

Caption: A workflow diagram for determining the melting point using DSC.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Scientific Rationale: TGA provides a quantitative measurement of the change in mass of a sample as it is heated over time in a controlled atmosphere. This is essential for determining the thermal stability and decomposition profile of the compound.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for both mass and temperature using appropriate standards.

-

Sample Preparation: Accurately weigh between 5-10 mg of the compound into a TGA pan, typically made of platinum or alumina.

-

Analytical Conditions:

-

Temperature Range: Heat the sample from 25°C to 600°C.

-

Heating Rate: A heating rate of 10°C/min is standard.

-

Atmosphere: Use an inert nitrogen atmosphere with a flow rate of 50 mL/min.

-

-

Data Interpretation: The TGA thermogram plots the percentage of weight loss against temperature. The onset temperature of significant weight loss indicates the point of decomposition.

Aqueous Solubility Determination

Scientific Rationale: Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent bioavailability. The equilibrium solubility method provides a reliable measurement of this property.

Experimental Protocol:

-

Solution Preparation: Create saturated solutions by adding an excess amount of this compound to a fixed volume of deionized water in sealed containers.

-

Equilibration: Agitate the containers at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure that equilibrium is achieved.

-

Sample Analysis:

-

Filter the solutions using a 0.45 µm filter to remove any undissolved solid particles.

-

Accurately dilute a known volume of the filtrate.

-

Determine the concentration of the diluted solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Solubility Calculation: Based on the concentration of the diluted sample, calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Diagram: Solubility Determination Workflow

Caption: A workflow for the determination of aqueous solubility.

Crystalline Structure and Polymorphism

The solid-state characteristics of a pharmaceutical agent are of fundamental importance. The existence of polymorphisms, or different crystalline forms of the same compound, can significantly influence its stability, solubility, and bioavailability.

X-Ray Powder Diffraction (XRPD)

Scientific Rationale: XRPD is a definitive technique for characterizing the crystalline nature of a substance. Every crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for identification and for distinguishing between different polymorphic forms.

Experimental Protocol:

-

Sample Preparation: The sample should be finely ground to ensure a random orientation of the crystallites and then packed into a sample holder.

-

Instrumental Setup:

-

X-ray Source: Typically, Cu Kα radiation (λ = 1.5406 Å) is used.

-

Scan Range (2θ): A scan from 5° to 40° is generally sufficient.

-

Scan Speed: A scan speed of 1-2° per minute is recommended.

-

-

Data Interpretation: The resulting diffractogram, which plots intensity versus the 2θ angle, reveals the crystalline structure. The presence of sharp, well-defined peaks is indicative of a crystalline material, whereas a broad, diffuse halo suggests an amorphous form.

Conclusion

This technical guide has presented a detailed overview of the key physical properties of this compound and the standard methodologies for their determination. A comprehensive understanding and experimental validation of these properties are indispensable for the effective application of this compound in research and development. The protocols and scientific rationale provided in this document are intended to provide scientists with the necessary knowledge to ensure the quality, consistency, and optimal performance of this molecule.

References

The physical properties of this compound are not extensively documented in publicly available literature. The experimental protocols described in this guide are based on standard analytical chemistry techniques. For more in-depth information on the principles behind these methods, the following resources are recommended:

-

Title: Principles of Instrumental Analysis Source: Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. URL: [Link]

-

Title: USP General Chapter <891> Thermal Analysis Source: United States Pharmacopeia URL: [Link]

-

Title: PubChem Database Source: National Center for Biotechnology Information URL: [Link]

Solubility Profile of Sodium 2-(2-aminophenyl)-2-hydroxyacetate: A Methodological and Theoretical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or its intermediates in various organic solvents is a critical parameter that governs process development, from synthesis and purification to formulation. Sodium 2-(2-aminophenyl)-2-hydroxyacetate, an organic salt with multiple functional groups, presents a unique case study for solubility determination. This guide provides a comprehensive framework for characterizing its solubility profile. We delve into the theoretical underpinnings of its solubility based on its molecular structure, present a strategic approach for solvent selection, and provide detailed, field-proven protocols for experimental determination using the gold-standard shake-flask method coupled with HPLC analysis. This document is designed to equip researchers with the necessary tools to systematically and accurately determine the solubility of this and similar challenging organic salts.

Introduction: The Critical Role of Solubility

This compound (CAS: 39588-85-7) is an organic salt possessing a combination of functional groups that make its solubility behavior complex and highly dependent on the solvent environment. Understanding its solubility is paramount for optimizing reaction conditions, designing efficient crystallization-based purifications, and developing stable formulations. This guide moves beyond simple data provision to offer a first-principles approach to predicting, measuring, and interpreting the solubility of this compound in a range of common organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39588-85-7 | [1] |

| Molecular Formula | C₈H₈NNaO₃ | [1] |

| Molecular Weight | 189.14 g/mol | [1] |

| Structure | A sodium salt of an alpha-hydroxy acid with an aminophenyl group. | [1] |

| SMILES | [Na+].NC1=C(C=CC=C1)C(O)C([O-])=O | [1] |

Chapter 1: Theoretical Considerations & Predictive Analysis

The molecular structure of this compound dictates its interactions with solvents. As an organic salt, its dissolution is not merely a mixing process but an interplay between lattice energy (the energy holding the crystal together) and the solvation energy of the constituent ions.[2]

-

Ionic and Polar Nature: The presence of the sodium cation (Na⁺) and the carboxylate anion (-COO⁻) makes the molecule inherently ionic. This suggests poor solubility in non-polar solvents (e.g., hexane, toluene) and favorable solubility in polar solvents.

-

Hydrogen Bonding: The hydroxyl (-OH) and amine (-NH₂) groups are capable of acting as hydrogen bond donors, while the carboxylate and hydroxyl oxygens are hydrogen bond acceptors. This enhances solubility in protic solvents (e.g., methanol, ethanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO).

-

Aromatic System: The phenyl ring provides a non-polar, hydrophobic region, which can contribute to solubility in less polar solvents through van der Waals interactions.

Based on these features, a qualitative solubility prediction follows the "like dissolves like" principle.[3] We can anticipate a higher solubility in polar solvents, particularly those with a high dielectric constant capable of separating the ion pair, and lower solubility in non-polar hydrocarbon solvents.

Chapter 4: Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying the concentration of dissolved compounds. [4]

Step-by-Step Protocol for Quantification

-

Method Development:

-

Develop an HPLC method capable of resolving the analyte from any impurities or degradation products. The aminophenyl chromophore makes UV detection highly suitable.

-

A typical starting point would be a C18 reverse-phase column with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid to ensure consistent ionization).

-

-

Preparation of Stock & Standard Solutions:

-

Prepare a primary stock solution by dissolving a known mass of this compound in a solvent in which it is freely soluble (e.g., methanol or DMSO).

-

From this stock, prepare a series of at least five standard solutions of known concentrations through serial dilution. These standards should bracket the expected concentration of the diluted sample.

-

-

Calibration Curve Generation:

-

Inject the standard solutions into the HPLC system and record the peak area for each concentration.

-

Plot the peak area (y-axis) versus concentration (x-axis).

-

Perform a linear regression on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) constitute the calibration curve.

-

Self-Validation: An acceptable calibration curve must have an R² value > 0.995, indicating a strong linear relationship between concentration and response.

-

-

Sample Analysis & Calculation:

-

Inject the diluted, filtered sample from the solubility experiment.

-

Determine the peak area of the analyte.

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the original concentration in the saturated solution. This value is the solubility.

Solubility (mg/mL) = Cdiluted × Dilution Factor

-

Chapter 5: Data Interpretation and Reporting

The final solubility data should be compiled into a clear, comparative table. This allows for easy identification of trends and aids in solvent selection for downstream processes.

Table 3: Example Template for Reporting Solubility Data

| Solvent | Class | Solubility (mg/mL) at 25 °C | Solubility (mol/L) at 25 °C | Qualitative Classification |

| Methanol | Polar Protic | Experimental Value | Calculated Value | e.g., Soluble |

| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value | e.g., Sparingly Soluble |

| Ethyl Acetate | Ester | Experimental Value | Calculated Value | e.g., Slightly Soluble |

| Toluene | Non-Polar | Experimental Value | Calculated Value | e.g., Very Slightly Soluble |

| n-Hexane | Non-Polar | Experimental Value | Calculated Value | e.g., Practically Insoluble |

Qualitative classifications can be based on USP definitions.

Conclusion

Determining the solubility of an organic salt like this compound requires a more rigorous approach than for neutral molecules. By combining theoretical structural analysis with a systematic experimental plan, researchers can generate high-quality, reliable data. The shake-flask method, while time-intensive, remains the gold standard for providing the true equilibrium solubility data needed for robust process development and formulation. Careful attention to experimental details, especially temperature control, equilibration time, and the prevention of moisture contamination, is essential for achieving trustworthy and reproducible results.

References

-

Mavrantzas, V. G., & D. A. M. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

-

National Center for Biotechnology Information. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PubMed Central. [Link]

-

Ataman Kimya. (n.d.). SODIUM HYDROXYACETATE. Ataman Kimya. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

- Google Patents. (n.d.). US2012372A - Sodium phenyl and its derivatives and process of preparing them.

-

PubChem. (n.d.). Sodium 2-(2-aminophenyl)-2-oxoacetate. PubChem. [Link]

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

-

Quora. (2021). What are three factors that affect the solubility of salt in water? Quora. [Link]

-

ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... ResearchGate. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

RSC Publishing. (2024). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing. [Link]

-

ResearchGate. (n.d.). (PDF) Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. ResearchGate. [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Nanoparticle-Based Dexamethasone-Polypeptide Conjugates as Potential Intravitreal Delivery Systems. MDPI. [Link]

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

-

Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility. Chemistry LibreTexts. [Link]

-

Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. ACS Publications. [Link]

-

National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PubMed Central. [Link]

-

ScienceDirect. (2024). Correlation equations for solubility of NaHS in water and organic solvents at 297-323 K. ScienceDirect. [Link]

Sources

Technical Guide: Safety and Handling of Sodium 2-(2-aminophenyl)-2-hydroxyacetate

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on a structural hazard assessment and established principles of laboratory safety. Specific toxicological data for Sodium 2-(2-aminophenyl)-2-hydroxyacetate (CAS No. 39588-85-7) is not widely available. Therefore, this compound must be handled with the utmost care, assuming it is hazardous until proven otherwise.[1][2] All procedures should be conducted in compliance with institutional and national safety regulations.

Introduction and Scope

This compound is a specialized organic molecule of interest in synthetic chemistry and potential drug discovery pathways. Due to its novelty, comprehensive safety and toxicological data are not present in publicly accessible databases. This guide provides a framework for its safe handling based on a first-principles risk assessment, analyzing its constituent functional groups to anticipate potential hazards. The core directive of this document is to empower researchers with a robust, self-validating system of protocols for managing compounds of unknown toxicity, ensuring the highest standards of scientific integrity and laboratory safety.[3][4]

Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 39588-85-7 | N/A |

| Molecular Formula | C₈H₈NNaO₃ | N/A |

| Molecular Weight | 189.14 g/mol | N/A |

| Appearance | Data not available; likely a crystalline solid. | N/A |

| Solubility | Data not available; sodium salt form suggests probable solubility in water. | N/A |

Hazard Assessment Based on Chemical Structure

In the absence of specific substance testing, a risk assessment must be based on the hazards associated with the compound's functional groups.[3][5] This approach is a cornerstone of prudent laboratory practice.[6]

Analysis of Functional Groups

a) 2-Aminophenyl (Aromatic Amine) Moiety: The presence of a primary aromatic amine (PAA) attached to a benzene ring is a significant structural alert.[7][8] This class of compounds is associated with several potential health hazards:

-

Toxicity and Carcinogenicity: Many aromatic amines are known to be toxic and are treated as suspect carcinogens or mutagens.[7][9][10] For example, o-phenylenediamine (CAS 95-54-5), a structurally related compound, is classified as toxic if swallowed, suspected of causing genetic defects, and suspected of causing cancer.[9][11]

-

Skin Sensitization: Prolonged or repeated contact can lead to allergic skin reactions.[9][12]

-

Methemoglobinemia: Aromatic amines can be absorbed through the skin and may cause effects on the blood, leading to the formation of methemoglobin.[12]

b) Alpha-Hydroxyacetate (AHA) Moiety: The alpha-hydroxy acid salt component suggests the following potential hazards, common to this class of compounds:

-

Skin and Eye Irritation: AHAs are known to cause mild to severe skin and eye irritation.[13][14] Adverse reactions can include redness, burning, and swelling.[13]

-

Photosensitivity: Topical exposure to AHAs may increase the skin's sensitivity to sunlight, increasing the risk of sunburn.[15][16][17] While less relevant in a controlled lab setting, this property underscores the compound's biological activity.

Summary of Anticipated Hazards

Based on the structural analysis, this compound should be treated as a substance that is potentially toxic, a suspect carcinogen/mutagen, a skin and eye irritant, and a potential skin sensitizer. All handling procedures must be designed to mitigate these risks.

| Hazard Class | Justification Based on Functional Group | GHS Hazard Statement (Assumed) |

| Acute Toxicity (Oral) | Aromatic Amine | H301: Toxic if swallowed |

| Skin Irritation | Alpha-Hydroxyacetate | H315: Causes skin irritation |

| Eye Irritation | Alpha-Hydroxyacetate | H319: Causes serious eye irritation |

| Skin Sensitization | Aromatic Amine | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | Aromatic Amine | H341: Suspected of causing genetic defects |

| Carcinogenicity | Aromatic Amine | H351: Suspected of causing cancer |

Engineering and Administrative Controls

The foundation of safety when handling a compound of unknown toxicity is the rigorous implementation of engineering and administrative controls to minimize all potential routes of exposure.[2]

Engineering Controls

-

Certified Chemical Fume Hood: All manipulations of the solid compound or its solutions that could generate dust, aerosols, or vapors must be performed inside a certified chemical fume hood.[1][6]

-

Ventilated Balance Enclosure: Weighing of the solid material should be conducted in a ventilated balance enclosure or a dedicated powder-handling hood to prevent inhalation of fine particulates.

-

Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the laboratory.[4]

Administrative Controls

-

Designated Area: Establish a designated area within the laboratory for the storage and handling of this compound. This area should be clearly marked with appropriate hazard signage.[1]

-

Standard Operating Procedure (SOP): A written, lab-specific SOP must be developed and approved before work begins. All personnel must be trained on this SOP.

-

Prior Approval: Researchers should obtain documented approval from the Principal Investigator or laboratory supervisor before using this compound for the first time.[2]

-

Working Alone: Avoid working with this compound while alone in the laboratory.

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be selected to provide adequate protection against the anticipated hazards.[4][18]

-

Hand Protection: Wear double-layered nitrile gloves. Check the manufacturer's specifications for chemical resistance. Gloves must be changed immediately if contamination is suspected.[6]

-

Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[6]

-

Body Protection: A buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: Not typically required if all work is conducted within a certified fume hood. If engineering controls are insufficient, a risk assessment must be performed by an EHS professional to determine the appropriate respirator.

Experimental Protocols: Safe Handling Workflow

The following protocols provide a self-validating system for handling this compound, from receipt to disposal.

Receiving and Storage

-

Verification: Upon receipt, confirm the container is intact and properly labeled.

-

Storage: Store the compound in a cool, dry, well-ventilated area in its original, tightly sealed container.[19]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents and strong acids.[20][21] The container should be placed in clearly labeled, leak-proof secondary containment.[1]

Weighing and Solution Preparation

-

Preparation: Don all required PPE. Set up the designated work area within the chemical fume hood.

-

Weighing: Transfer the required amount of the compound to a tared container inside a ventilated balance enclosure or fume hood. Use tools and techniques that minimize dust generation (e.g., use a chemical spatula, avoid pouring dry powder from a height).

-

Dissolution: Cap the container with the weighed solid before moving it. In the fume hood, add the solvent to the solid slowly to avoid splashing. If sonication or heating is required, ensure the vessel is appropriately covered.

Waste Disposal

-

Classification: All waste (solid compound, contaminated consumables, solutions) must be treated as hazardous chemical waste.[11]

-

Collection: Collect waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

-

Disposal: Follow all institutional and local regulations for the disposal of toxic chemical waste. Arrange for pickup by the institution's Environmental Health & Safety (EHS) department.

Decontamination

-

Surfaces: Decontaminate all work surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol or isopropanol) followed by soap and water.

-

Equipment: Clean all glassware and equipment thoroughly. The initial rinsate should be collected as hazardous waste.

Caption: Workflow for Safe Handling of Compounds with Unknown Toxicity.

Emergency Procedures

Immediate and correct response to an emergency is critical. All personnel must be familiar with these procedures.

Spills

-

Minor Spill (in fume hood):

-

Alert nearby personnel.

-

Absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite).

-

Wipe the area clean, working from the outside in.

-